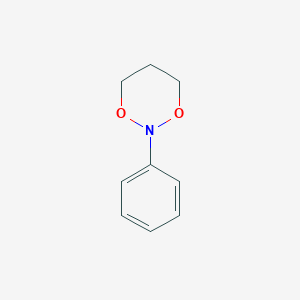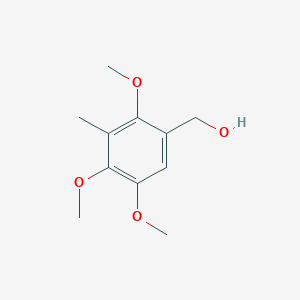![molecular formula C20H13BrN2O2 B303405 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303405.png)
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile, also known as ABPC, is a synthetic compound that belongs to the family of chromene derivatives. ABPC has gained significant attention in the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves the inhibition of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.
Biochemical and Physiological Effects:
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been reported to exhibit several biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to inhibit cell migration and invasion, which are critical steps in cancer metastasis. Furthermore, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to induce autophagy, a process that involves the degradation of damaged cellular components, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is its potent cytotoxicity against various cancer cell lines, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is its low solubility in water, which may pose challenges in drug development.
Direcciones Futuras
There are several future directions for the study of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile. One of the potential areas of research is the development of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile-based drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile and its potential therapeutic applications in other diseases. Finally, the development of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile-based imaging agents may provide a valuable tool for cancer diagnosis and treatment monitoring.
In conclusion, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is a synthetic compound that exhibits potent cytotoxicity against various cancer cell lines and has potential therapeutic properties. Further research is needed to fully understand its mechanism of action and potential applications in the field of cancer research.
Métodos De Síntesis
The synthesis of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves a multi-step process that includes the reaction of 4-bromoacetophenone with malononitrile to form 4-bromo-1,1-cyclohexanedione. The subsequent reaction of 4-bromo-1,1-cyclohexanedione with salicylaldehyde yields 3-(4-bromophenyl)-4-hydroxy-2H-chromen-2-one. Finally, the reaction of 3-(4-bromophenyl)-4-hydroxy-2H-chromen-2-one with ammonium acetate and sodium acetate leads to the formation of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile.
Aplicaciones Científicas De Investigación
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Several studies have reported that 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.
Propiedades
Nombre del producto |
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
Fórmula molecular |
C20H13BrN2O2 |
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13BrN2O2/c21-13-5-1-12(2-6-13)18-16(10-22)20(23)25-17-8-4-11-3-7-14(24)9-15(11)19(17)18/h1-9,18,24H,23H2 |
Clave InChI |
UDXFPBIMYWJEPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)O |
SMILES canónico |
C1=CC(=CC2=C1C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)







![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)